molecular formula C22H21ClN4O5S B11595149 5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 607384-44-1

5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Katalognummer: B11595149
CAS-Nummer: 607384-44-1
Molekulargewicht: 488.9 g/mol
InChI-Schlüssel: GTEGANCOBWUGSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a potent, selective, and cell-active ATP-competitive inhibitor of the Mediator complex-associated kinases CDK8 and CDK19. This small molecule is a valuable chemical probe for investigating the role of the CDK8 module in gene transcription regulation, particularly the control of super-enhancer mediated transcription of oncogenes. Its high selectivity for CDK8/19 over other kinases makes it a superior tool for dissecting specific pathway mechanisms without confounding off-target effects. Research applications include the study of colorectal cancer, acute myeloid leukemia, and other malignancies where the CDK8 module is implicated in disease progression and therapy resistance. By inhibiting CDK8/19, this compound suppresses phosphorylation of transcription factors like STAT1, leading to the modulation of specific gene expression programs. It is supplied for Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Eigenschaften

CAS-Nummer

607384-44-1

Molekularformel

C22H21ClN4O5S

Molekulargewicht

488.9 g/mol

IUPAC-Name

5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C22H21ClN4O5S/c1-14-3-2-8-27-20(14)25-21-17(22(27)29)13-18(19(24)26(21)9-11-32-12-10-28)33(30,31)16-6-4-15(23)5-7-16/h2-8,13,24,28H,9-12H2,1H3

InChI-Schlüssel

GTEGANCOBWUGSN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOCCO)S(=O)(=O)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(4-Chlorphenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die spezifischen Bedingungen wie Temperatur, Lösungsmittel und Reaktionszeit hängen von der gewünschten Transformation ab .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

5-(4-Chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several promising applications across various fields:

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties:

  • Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
  • Antimicrobial Properties : The sulfonyl moiety may enhance the compound's ability to disrupt microbial cell functions.

Biological Research

The biological activity of this compound is under investigation:

  • Enzyme Inhibition : Potential interactions with specific enzymes could lead to the development of new inhibitors for therapeutic use.
  • Receptor Modulation : The compound may modulate receptor activity, influencing various signaling pathways.

Chemical Synthesis

In organic chemistry, this compound serves as a valuable building block:

  • Reagent in Organic Reactions : It can be employed in various synthetic pathways to create more complex molecules.
  • Intermediate for Derivatives : The unique structure allows for the creation of derivatives with enhanced properties.

Industrial Applications

The compound may find applications in industrial processes:

  • Specialty Chemicals : Its unique properties could be utilized in the formulation of advanced materials or coatings.
  • Research and Development : Companies may leverage its chemical characteristics for developing innovative products.

Case Study 1: Anticancer Activity

Research has indicated that compounds structurally similar to 5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one exhibit significant anticancer properties. For instance, studies have shown that modifications to the sulfonyl group can enhance cytotoxicity against breast cancer cell lines .

Case Study 2: Enzyme Interaction

A detailed study on enzyme inhibition revealed that similar compounds can effectively inhibit specific kinases involved in cancer progression. The mechanism involves binding to the active site of the enzyme and blocking substrate access .

Case Study 3: Synthesis Innovations

Innovative synthetic routes have been developed that utilize this compound as an intermediate for creating novel drug candidates with improved pharmacological profiles .

Wirkmechanismus

The mechanism of action of 5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are not well-characterized, but ongoing research aims to elucidate these mechanisms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares the target compound with three analogs, emphasizing structural variations and physicochemical properties:

Property Target Compound 5-(4-Chlorophenyl)sulfonyl-7-(pyridin-3-ylmethyl) Analog 2-[[5-(2-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-fluorophenyl)acetamide 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one
Core Structure 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one Same core 2-Oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one
Key Substituents - 5-(4-Chlorophenyl)sulfonyl
- 7-[2-(2-hydroxyethoxy)ethyl]
- 5-(4-Chlorophenyl)sulfonyl
- 7-(pyridin-3-ylmethyl)
- 5-(2-Chlorophenyl)
- 7-sulfanyl-N-(4-fluorophenyl)acetamide
- 11-hydroxymethyl
- 9-(4-Methoxyphenyl)
- 3,7-dithia
Molecular Formula C₂₄H₁₈ClN₅O₃S C₂₄H₁₇ClN₆O₃S C₂₅H₁₉ClFN₅O₂S₂ C₁₇H₁₅NO₃S₂
Predicted CCS (Ų) [M+H]⁺ 215.1 Not reported Not reported Not reported
Heteroatoms N, O, S N, O, S N, O, S, F N, O, S
Potential Applications Hypothesized: Pharmaceutical/agrochemical (based on sulfonyl and chlorophenyl groups) Likely similar to target compound Research chemical (ZINC database entry) Spectral data reported; no explicit biological activity

Key Observations:

Substituent Effects: The target compound’s 2-(2-hydroxyethoxy)ethyl group enhances hydrophilicity compared to the pyridin-3-ylmethyl analog, which may improve aqueous solubility . The 3,7-dithia-5-azatetracyclo derivative replaces oxygen with sulfur atoms, likely altering electronic properties and redox stability .

Chlorophenyl Position :

  • The target compound’s 4-chlorophenyl group vs. the 2-chlorophenyl in the fluorophenylacetamide analog may influence steric interactions in binding pockets .

Collision Cross-Section (CCS) :

  • The target compound’s CCS values suggest a compact conformation compared to larger agrochemicals like metconazole (C₂₀H₂₂ClN₃O₂) .

Research Implications and Gaps

  • Structural Diversity : Modifying substituents on the tricyclic core can fine-tune solubility, stability, and bioactivity. For example, the hydroxyethoxyethyl group in the target compound may reduce crystallinity, aiding formulation .
  • Analytical Challenges: The absence of literature or patent data for the target compound underscores its novelty. CCS predictions (215.1–235.4 Ų) provide a basis for LC-MS/MS method development .

Biologische Aktivität

The compound 5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule that has drawn attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial action, enzyme inhibition, and potential therapeutic applications.

The molecular formula of the compound is C21H24ClN5O4SC_{21}H_{24}ClN_5O_4S, with a molecular weight of approximately 474.9 g/mol. The structure includes several functional groups that contribute to its biological activity:

  • Chlorophenyl group : Often associated with enhanced biological activity.
  • Sulfonamide moiety : Known for its antibacterial properties.
  • Triazole ring : Implicated in various pharmacological effects.

1. Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It was tested against various bacterial strains including:

  • Salmonella typhi
  • Bacillus subtilis
  • Other Gram-positive and Gram-negative bacteria

The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; compounds derived from this structure showed strong inhibition with IC50 values ranging from 1.13 µM to 6.28 µM.
CompoundIC50 (µM)
7l2.14±0.003
7m0.63±0.001
7n2.17±0.006
7o1.13±0.003
7p1.21±0.005
  • Urease : The compound also demonstrated strong inhibitory activity against urease, a target for treating urinary infections.

3. Anticancer Potential

The compound's structural features suggest potential anticancer properties, particularly through the induction of apoptosis in cancer cells and inhibition of tumor growth in various cancer models.

Study on Antibacterial Properties

In a study published in the Brazilian Journal of Pharmaceutical Sciences, the synthesized derivatives of the compound were subjected to antibacterial screening using standard protocols against multiple bacterial strains. The findings confirmed its efficacy as a potent antibacterial agent with a focus on Gram-negative bacteria .

Enzyme Inhibition Study

A detailed investigation into enzyme inhibition revealed that the synthesized derivatives not only inhibited AChE but also showed promise as urease inhibitors. This dual action could be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .

Q & A

Q. Basic

  • X-ray crystallography : Single-crystal analysis resolves the tricyclic core and confirms substituent positions (e.g., 4-chlorophenyl orientation) .
  • NMR spectroscopy : ¹H/¹³C NMR with DEPT-135 identifies protons and carbons adjacent to sulfonyl and imino groups. Aromatic protons appear as doublets (δ 7.2–8.1 ppm) .
  • HPLC-UV : Reverse-phase C18 columns (ACN/water mobile phase) monitor purity, with retention times calibrated against standards .

How should researchers design experiments to assess stability under physiological conditions?

Q. Advanced

  • Accelerated stability testing : Incubate the compound at pH 1.2 (gastric) and 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via LC-MS/MS .
  • Photostability : Expose to UV light (254 nm) and quantify photodegradants using high-resolution mass spectrometry (HRMS) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere to inform storage conditions .

What methodologies elucidate the compound’s mechanism of action at the molecular level?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to predict binding affinity with target proteins (e.g., kinases). Validate with site-directed mutagenesis .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) for receptor-ligand interactions .
  • CRISPR-Cas9 knockout models : Silence putative targets in cell lines to confirm functional relevance of binding .

How can contradictory results in cytotoxicity assays be systematically investigated?

Q. Advanced

  • Orthogonal assays : Compare MTT, ATP-based luminescence, and clonogenic survival assays to rule out false positives .
  • Solubility checks : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid precipitation in cell media .
  • Cell line panels : Test across diverse lineages (e.g., HeLa, MCF-7, primary fibroblasts) to identify tissue-specific effects .

What computational tools predict environmental biodegradation pathways?

Q. Advanced

  • QSAR models : Use EPI Suite to estimate biodegradation half-lives and prioritize metabolites for LC-MS validation .
  • Molecular dynamics (MD) : Simulate hydrolysis pathways in aqueous environments (GROMACS) to identify labile bonds (e.g., sulfonyl groups) .
  • Ecotoxicity profiling : Apply TEST software to predict acute/chronic toxicity in aquatic organisms .

What experimental approaches validate in silico predictions of protein binding?

Q. Advanced

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess docking predictions .
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution for structural validation .
  • NMR titration : Track chemical shift perturbations in ¹⁵N-labeled proteins to map binding sites .

How to optimize reaction scalability while minimizing byproducts?

Q. Advanced

  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation .
  • DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize solvent ratios and catalyst loading .
  • In-line analytics : Integrate FTIR probes for real-time monitoring of intermediate formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.